molecular formula C11H10N2O4S B8169834 3-((3-Cyanoazetidin-1-yl)sulfonyl)benzoic acid

3-((3-Cyanoazetidin-1-yl)sulfonyl)benzoic acid

Cat. No.: B8169834
M. Wt: 266.28 g/mol
InChI Key: OBRKOMLRLWMWPH-UHFFFAOYSA-N
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Description

3-((3-Cyanoazetidin-1-yl)sulfonyl)benzoic acid is a chemical compound that features a cyano group attached to an azetidine ring, which is further connected to a benzoic acid moiety through a sulfonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Cyanoazetidin-1-yl)sulfonyl)benzoic acid typically involves the reaction of 3-cyanoazetidine with benzenesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the azetidine nitrogen attacks the sulfonyl chloride, forming the sulfonamide linkage. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((3-Cyanoazetidin-1-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form more complex carboxylic acids.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids with additional functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Sulfonamide derivatives with various substituents.

Scientific Research Applications

3-((3-Cyanoazetidin-1-yl)sulfonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-((3-Cyanoazetidin-1-yl)sulfonyl)benzoic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The cyano group and sulfonyl linkage are crucial for its binding affinity and specificity. The molecular targets and pathways involved would vary based on the biological context and the specific enzymes or receptors it interacts with.

Comparison with Similar Compounds

Similar Compounds

    3-Cyanoazetidine: Lacks the benzoic acid and sulfonyl groups, making it less versatile in chemical reactions.

    Benzenesulfonyl Chloride: Used as a reagent in the synthesis of sulfonamides but lacks the azetidine and cyano functionalities.

    Benzoic Acid: A simple carboxylic acid without the additional functional groups present in 3-((3-Cyanoazetidin-1-yl)sulfonyl)benzoic acid.

Uniqueness

This compound is unique due to its combination of a cyano group, azetidine ring, sulfonyl linkage, and benzoic acid moiety

Properties

IUPAC Name

3-(3-cyanoazetidin-1-yl)sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c12-5-8-6-13(7-8)18(16,17)10-3-1-2-9(4-10)11(14)15/h1-4,8H,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRKOMLRLWMWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC(=C2)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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